Methyl 3-amino-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-2-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, where the carboxylic acid group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 3-position and a nitro group at the 2-position
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-2-nitrobenzoate has several applications in scientific research:
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 3-amino-2-nitrobenzoate is primarily used as a laboratory chemical and in the synthesis of substances . .
Mode of Action
Nitro compounds, in general, are known to undergo various reactions including reduction, substitution, and oxidation .
Biochemical Pathways
It is known that nitro compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
Nitro compounds can undergo various chemical reactions, potentially leading to a wide range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity . Additionally, storage conditions such as temperature and humidity can impact its stability .
Biochemische Analyse
Biochemical Properties
It is known that nitroaromatic compounds, such as Methyl 3-amino-2-nitrobenzoate, can participate in various biochemical reactions . They can interact with different enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is often dependent on the specific structure and properties of the nitroaromatic compound .
Cellular Effects
Nitroaromatic compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these processes have not been studied yet.
Molecular Mechanism
Nitroaromatic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using reagents such as tin and hydrochloric acid or catalytic hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-2-nitrobenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Tin and hydrochloric acid, catalytic hydrogenation.
Oxidizing Agents: Nitric acid, sulfuric acid.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products Formed
Reduction: Formation of this compound from methyl 3-nitrobenzoate.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives of this compound.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-2-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 2-amino-3-nitrobenzoate: Similar structure but with different substitution pattern on the benzene ring.
Methyl 3-nitrobenzoate: Lacks the amino group, affecting its reactivity and applications.
Methyl 3-aminobenzoate: Lacks the nitro group, leading to different chemical properties and uses.
Eigenschaften
IUPAC Name |
methyl 3-amino-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWSKJRBYYNACC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.